molecular formula C11H9ClFN3O2 B2745402 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1855952-93-0

3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2745402
CAS No.: 1855952-93-0
M. Wt: 269.66
InChI Key: ILIQNDMALJUQJL-UHFFFAOYSA-N
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Description

3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorofluorobenzyl group, and a pyrazole carboxylic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the benzyl group: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a chlorofluorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
  • 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
  • 3-amino-1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-amino-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c12-9-3-7(13)2-1-6(9)4-16-5-8(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIQNDMALJUQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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